molecular formula C4H7NO3 B1594093 (2S)-2-amino-4-oxobutanoic acid CAS No. 2338-03-6

(2S)-2-amino-4-oxobutanoic acid

Cat. No. B1594093
CAS RN: 2338-03-6
M. Wt: 117.1 g/mol
InChI Key: HOSWPDPVFBCLSY-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-aspartic 4-semialdehyde is an aldehydic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate acid of a L-aspartate 4-semialdehyde. It is a tautomer of a L-aspartic acid 4-semialdehyde betaine.
L-Aspartic 4-semialdehyde, also known as aspartate beta-semialdehyde, belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. L-Aspartic 4-semialdehyde is soluble (in water) and a moderately acidic compound (based on its pKa). L-Aspartic 4-semialdehyde exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, L-aspartic 4-semialdehyde can be found in a number of food items such as red raspberry, komatsuna, chervil, and celery stalks. This makes L-aspartic 4-semialdehyde a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • Molecular Docking and Structural Analysis : Studies have demonstrated the importance of 4-oxobutanoic acid derivatives in molecular docking and structural analysis. These compounds exhibit good biological activities, making them significant in pharmacological research (Vanasundari et al., 2018).

  • Vibrational Spectroscopy and Molecular Structure : Research has been conducted on the vibrational spectroscopy and molecular structure of 4-oxobutanoic acid derivatives, providing insights into their electronic properties and potential applications in material science (Raju et al., 2015).

  • Psychotropic Activity Spectrum : A study explored the psychotropic activity of 4-oxobutanoic acid derivatives, showing various effects on cognitive potential and suggesting their potential use in developing new pharmaceutical substances (Pulina et al., 2022).

  • Enzymatic Assays and Biological Roles : Research involving 4-oxobutanoic acid derivatives has been instrumental in enzymatic assays, indicating their role in understanding enzyme activities and biological processes (Song et al., 2010).

  • Nonlinear Optical Applications : Studies on 4-oxobutanoic acid derivatives have also been conducted in the context of nonlinear optical applications, indicating their potential use in material sciences and technology (Shiraiwa et al., 1997).

properties

CAS RN

2338-03-6

Product Name

(2S)-2-amino-4-oxobutanoic acid

Molecular Formula

C4H7NO3

Molecular Weight

117.1 g/mol

IUPAC Name

(2S)-2-amino-4-oxobutanoic acid

InChI

InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m0/s1

InChI Key

HOSWPDPVFBCLSY-VKHMYHEASA-N

Isomeric SMILES

C(C=O)[C@@H](C(=O)O)N

SMILES

C(C=O)C(C(=O)O)N

Canonical SMILES

C(C=O)C(C(=O)O)N

Other CAS RN

15106-57-7

physical_description

Solid

sequence

X

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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